Lipophilicity Comparison: XLogP3 of Methyl 3-(4-fluorophenyl)butanoate vs. Non-Fluorinated and Chain-Shortened Analogs
The target compound exhibits a computed XLogP3 of 2.4, positioning it between the non-fluorinated analog methyl 3-phenylbutanoate (logP = 2.35) [1] and the chain-shortened fluorinated analog methyl 3-(4-fluorophenyl)propanoate (logP = 1.93) . The 0.47 log unit increase over the propanoate analog reflects the lipophilic contribution of the additional methylene group, while the minimal difference from the non-fluorinated butanoate (Δ = +0.05 log units) indicates that the para-fluorine substitution does not disproportionately elevate lipophilicity in this scaffold — a finding consistent with the known electronic effects of aryl fluorine substitution, which can simultaneously increase lipophilicity through enhanced polarizability while introducing a dipole that modifies partitioning behavior [2].
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Methyl 3-phenylbutanoate (CAS 3461-39-0): logP = 2.35; Methyl 3-(4-fluorophenyl)propanoate (CAS 2928-14-5): logP = 1.93 |
| Quantified Difference | Δ logP = +0.05 vs. non-fluorinated butanoate; Δ logP = +0.47 vs. chain-shortened fluorinated propanoate |
| Conditions | Computed values; XLogP3 (PubChem-derived algorithm) for target; experimental/calculated logP from ChemSpider and chemsrc for comparators |
Why This Matters
The intermediate lipophilicity of the target compound (XLogP3 = 2.4) places it within the optimal range for CNS drug candidates (logP 1.5–3.5), distinguishing it from the less lipophilic propanoate analog which may exhibit inferior membrane permeability; procurement decisions for CNS-focused programs should prioritize the butanoate scaffold over the propanoate variant to maintain appropriate blood-brain barrier penetration potential.
- [1] Chemsrc. (R)-3-Phenylbutanoic acid methyl ester (CAS 1472-07-7). LogP: 2.35320. Available at: https://m.chemsrc.com/en/cas/1472-07-7.html (accessed 2026-04-27). View Source
- [2] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Review of fluorine effects on lipophilicity and metabolic stability. View Source
